Cas no 93-07-2 (Veratric acid)

Veratric acid (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic acid derived from veratrum plants and other botanical sources. It is characterized by its dimethoxy-substituted benzoic acid structure, which contributes to its stability and solubility in organic solvents. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the production of pharmaceuticals, fragrances, and fine chemicals. Its methoxy groups enhance its reactivity in electrophilic substitution reactions, making it valuable for derivatization. Veratric acid also exhibits antioxidant properties, which are of interest in biochemical and food science research. Its high purity and consistent quality ensure reliable performance in laboratory and industrial applications.
Veratric acid structure
Veratric acid structure
Product Name:Veratric acid
CAS No:93-07-2
MF:C9H10O4
MW:182.173303127289
MDL:MFCD00002500
CID:34684
PubChem ID:7121
Update Time:2026-01-21

Veratric acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dimethoxybenzoic acid
    • NSC 7721
    • Protocatechuic Acid Dimethyl Ether Veratric Acid
    • 3,4-DIMETHOXYBENZOIC ACID FOR SYNTHESIS
    • DiMethoxybenzoic aci
    • 3,4- twoMethoxybenzoic acid
    • 3,​4-​Dimethoxybenzoic Acid (Veratric Acid)
    • Veratric acid
    • (2R)-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol
    • Protocatechuic Acid Dimethyl Ether
    • [ "" ]
    • Benzoic acid, 3,4-dimethoxy-
    • Dimethylprotocatechuic acid
    • Veratrumenoic acid
    • Veratrylic acid
    • 3,4-Dimethylprotocatechuic acid
    • 3,4-Dimethoxy-benzoic acid
    • 3,4-Dimethoxybenzoic acid (Veratric acid)
    • 1YY04E7RR4
    • DAUAQNGYDSHRET-UHFFFAOYSA-N
    • veratric-acid
    • Spectrum_000512
    • PubChem13788
    • Spectru
    • 3,4-Dimethoxybenzoic acid (ACI)
    • Veratric acid (8CI)
    • 3,4-Bis(methyloxy)benzoic acid
    • SMR000112092
    • MLS002207141
    • MDL: MFCD00002500
    • Inchi: 1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
    • InChI Key: DAUAQNGYDSHRET-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(OC)C(OC)=CC=1)O
    • BRN: 0518285

Computed Properties

  • Exact Mass: 182.05800
  • Monoisotopic Mass: 182.05790880 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.8
  • Surface Charge: 0
  • Molecular Weight: 182.17

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2481 (rough estimate)
  • Melting Point: 180.0 to 184.0 deg-C
  • Boiling Point: 275.56°C (rough estimate)
  • Flash Point: No data available
  • Refractive Index: 1.4500 (estimate)
  • Solubility: 0.5g/l
  • Water Partition Coefficient: Slightly soluble
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 55.76000
  • LogP: 1.40200
  • Merck: 9953
  • Solubility: Soluble in ether, benzene and carbon disulfide, slightly soluble in ethanol, almost insoluble in water.
  • Sensitiveness: Sensitive to humidity
  • Vapor Pressure: 2.46e-04 mmHg

Veratric acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:DG8598750
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Veratric acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Veratric acid Pricemore >>

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Veratric acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ;  24 h, 0.6 bar, 25 °C
Reference
Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas
Javaheri, Mehdi; Naimi-Jamal, M. Reza; Dekamin, Mohammad G., International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Serratia marcescens
Reference
Oxidation of aromatic aldehydes by Serratia marcescens
De la Fuente, G.; Perestelo, F.; Rodriguez-Perez, A.; Falcon, M. A., Applied and Environmental Microbiology, 1991, 57(4), 1275-6

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ebselen Solvents: tert-Butanol
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Reference
Selective oxidation of aromatic aldehydes to arenecarboxylic acids using ebselen-tert-butyl hydroperoxide catalytic system
Wojtowicz, Halina; Brzaszcz, Monika; Kloc, Krystian; Mlochowski, Jacek, Tetrahedron, 2001, 57(48), 9743-9748

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  8 h, reflux
Reference
Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide
Alagiri, Kaliyamoorthy; Prabhu, Kandikere Ramaiah, Tetrahedron, 2011, 67(44), 8544-8551

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 7 h, pH 11, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Method for complete chemical synthesis of Mangiferin aglycon
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) Solvents: Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid ,  Sodium sulfite Solvents: Water ;  rt
Reference
Oxidation of benzyl alcohols with tetraalkylammonium dichlorobromate(1-)
Negoro, Tekeshi; Tanaka, Takanori; Taketomo, Hisae; Fujita, Yuki; Yano, Kozue, Wakayama Daigaku Kyoikugakubu Kiyo, 2003, 53, 7-18

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Cobalt oxyhydroxide Solvents: Water ;  10 h, rt
Reference
Selectively Upgrading Lignin Derivatives to Carboxylates through Electrochemical Oxidative C(OH)-C Bond Cleavage by a Mn-Doped Cobalt Oxyhydroxide Catalyst
Zhou, Hua; Li, Zhenhua; Xu, Si-Min; Lu, Lilin; Xu, Ming; et al, Angewandte Chemie, 2021, 60(16), 8976-8982

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C
Reference
Preparation of aromatic heterocyclic compounds for treating phosphodiesterase 4 related diseases
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Heteroaromatic derivatives as PDE4 inhibitors and their preparation and pharmaceutical applications
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Peracetic acid
Reference
Study on synthesis process of gefitinib
Xu, Jian-kang; Che, Da-qing; Zhao, Zong-min; Cai, Ya-xiang; Ye, Mei-qi, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Bismuth oxide (Bi2O3) ,  Palladium ,  Graphite Solvents: Water
Reference
Method and catalysts for oxidizing an aromatic aldehyde in a basic medium into the corresponding carboxylic acid
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 60 °C; 2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
VU6010608, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides
Reed, Carson W.; McGowan, Kevin M.; Spearing, Paul K.; Stansley, Branden J.; Roenfanz, Hanna F.; et al, ACS Medicinal Chemistry Letters, 2017, 8(12), 1326-1330

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Diphenylurea derivatives for combating methicillin- and vancomycin-resistant Staphylococcus aureus
Eissa, Ibrahim H.; Mohammad, Haroon; Qassem, Omar A.; Younis, Waleed; Abdelghany, Tamer M.; et al, European Journal of Medicinal Chemistry, 2017, 130, 73-85

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium bromide ,  Oxygen Catalysts: Manganese acetate ,  Cobalt acetate Solvents: Acetic acid ;  3 h, 1 MPa, 130 °C
Reference
Kinetics and process parameter studies in catalytic air oxidation of veratraldehyde to veratric acid
Mukhopadhyay, Sudip, Organic Process Research & Development, 1999, 3(5), 365-369

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Oxygen Catalysts: Silver triflate Solvents: Methanol ,  Tetrahydrofuran ;  1 atm, rt; rt → 37 °C; 6 h, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Silver(I)-Catalyzed Widely Applicable Aerobic 1,2-Diol Oxidative Cleavage
Zhou, Zhong-zhen; Liu, Mingxin; Lv, Leiyang; Li, Chao-Jun, Angewandte Chemie, 2018, 57(10), 2616-2620

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Polyhydroxybenzoic acid derivatives as potential new antimalarial agents
Degotte, Gilles ; Pirotte, Bernard ; Frederich, Michel; Francotte, Pierre, Archiv der Pharmazie (Weinheim, 2021, 354(11),

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Reference
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; Recupero, Francesco; Fontana, Francesca; Bjorsvik, Hans-Rene; Liguori, Lucia, Synlett, 2002, (4), 610-612

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  16 h, 80 °C
Reference
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; Chand, Dillip Kumar, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Disodium phosphate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ,  Water ;  10 min, rt
Reference
KMnO4-Mediated Oxidation as a Continuous Flow Process
Sedelmeier, Jorg; Ley, Steven V.; Baxendale, Ian R.; Baumann, Marcus, Organic Letters, 2010, 12(16), 3618-3621

Production Method 20

Reaction Conditions
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
Reference
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Veratric acid Raw materials

Veratric acid Preparation Products

Veratric acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-07-2)Veratric Acid
Order Number:sfd439
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-07-2)3,4-Dimethoxybenzoic Acid
Order Number:LE1409;LE12589;LE5873069
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
Email:18501500038@163.com

Veratric acid Spectrogram

13C NMR
13C NMR
GC-MS EI-B
GC-MS
1H NMR 300 MHz DMSO
1H NMR

Additional information on Veratric acid

Veratric acid (CAS No. 93-07-2): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Findings

Veratric acid, with the chemical formula C9H10O4, is a naturally occurring lignan derivative that has garnered significant attention in the field of pharmaceuticals and natural products chemistry. Its CAS number, CAS No. 93-07-2, uniquely identifies it in scientific literature and databases, facilitating its study and application across various domains. This compound, primarily found in plants of the Aristolochia genus, has been the subject of extensive research due to its diverse biological activities and potential therapeutic benefits.

The chemical structure of veratric acid features a biphenolic framework with a phenolic hydroxyl group and a methoxyl group on one of the aromatic rings. This unique structural motif contributes to its remarkable reactivity and interaction with biological targets. The compound's solubility in organic solvents and water makes it versatile for formulation in various research and industrial applications.

In recent years, veratric acid has been studied for its potential pharmacological properties. Preliminary research suggests that it exhibits antioxidant, anti-inflammatory, and antimicrobial activities. These properties have prompted investigations into its role in combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. The antioxidant mechanism is attributed to the phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative damage.

The anti-inflammatory effects of veratric acid have also been explored, particularly in the context of modulating inflammatory pathways. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interacting with nuclear factor kappa B (NF-κB) signaling pathways. This interaction suggests that veratric acid could be a valuable component in developing treatments for chronic inflammatory conditions.

In addition to its biological activities, veratric acid has shown promise in antimicrobial applications. Research has demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing novel antimicrobial agents. The compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways contributes to its antimicrobial properties.

The synthesis and isolation of veratric acid have been optimized through various chemical methodologies. One common approach involves the oxidation of veratrol, a precursor molecule found in several plant species. Advances in synthetic chemistry have enabled the production of high-purity veratric acid, facilitating its use in research and industrial settings.

The pharmacokinetic profile of veratric acid is another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to understand how it interacts with the human body. These studies are crucial for determining optimal dosages and delivery methods for therapeutic applications.

The potential therapeutic applications of veratric acid extend beyond its known biological activities. Emerging research suggests that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with neural receptors has generated interest in its neuropharmacological potential.

The role of veratric acid in cancer research is also gaining traction. Preclinical studies have indicated that it may induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in tumor growth. These findings have opened new avenues for developing chemotherapeutic agents that leverage the natural compounds found in plants.

The environmental impact of synthesizing and utilizing veratric acid is another consideration that researchers are addressing. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Additionally, exploring biotechnological methods for producing veratric acid, such as through microbial fermentation, is an area of growing interest.

The commercial availability of -has improved due to advancements in extraction technologies from natural sources like plant bark and seeds. These sources provide a renewable supply of the compound, ensuring consistent quality for research and industrial applications.

In conclusion,

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Suzhou Senfeida Chemical Co., Ltd
(CAS:93-07-2)Veratric Acid
sfd439
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-07-2)3,4-Dimethoxybenzoic Acid
LE1409;LE12589;LE5873069
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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